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Compound of Interest

Compound Name: Sodium but-3-yne-1-sulfonate

Cat. No.: B12505331

Get Quote

Executive Summary & Compound Identification
Sodium but-3-yne-1-sulfonate is a functionalized organosulfur compound featuring a terminal

alkyne and a sulfonate headgroup.[1][2] It is primarily utilized as a brightener and leveling

agent in nickel electroplating baths (Class II brightener) and as a versatile building block in

"click" chemistry (CuAAC reactions) for introducing water-soluble sulfonate tags.[1]
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Parameter Detail

Chemical Name Sodium but-3-yne-1-sulfonate

IUPAC Name Sodium but-3-yne-1-sulfonate

CAS Number 936644-38-1 (Salt); 936692-86-3 (Acid)

Molecular Formula

Molecular Weight 156.13 g/mol

Solubility

Highly soluble in water (

for NMR), DMSO; insoluble in non-polar

organics.[1][2][3]

Structure

Structural Analysis & Synthesis Logic
Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic

data. The industrial route typically involves the nucleophilic substitution of 4-chloro-1-butyne

with sodium sulfite.[1]

Synthesis Pathway (Graphviz Visualization)
The following diagram illustrates the synthesis and potential side-reactions that generate

common impurities detectable by NMR.
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Reaction Conditions
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Figure 1: Synthesis pathway of Sodium but-3-yne-1-sulfonate via Strecker sulfite alkylation,

highlighting origins of potential impurities.

Spectroscopic Data Analysis
The following data distinguishes the target molecule from its precursors (e.g., 4-chloro-1-

butyne) and derivatives (e.g., sulfonyl chlorides).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Deuterium Oxide (

) is the standard solvent due to the salt's ionic nature.[1] Reference: HDO peak at

4.79 ppm.

H NMR (Proton) Assignment
The spectrum is characterized by three distinct signal groups. The electronegative sulfonate

group deshields the adjacent methylene, while the alkyne functionality provides a characteristic

triplet (or broad singlet) and long-range coupling.[1]
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Position
Proton
Type

Shift (

, ppm)

Multiplicit
y

Coupling
(

, Hz)

Integratio
n

Assignme
nt Logic

1 3.05 – 3.15 Triplet (t) ~7.5 2H

Deshielded

by

sulfonate;

typically

upfield

from

sulfonyl

chlorides

(~3.8

ppm).[1]

2 2.55 – 2.65

Triplet of

Doublets

(td)

~7.5, ~2.5 2H

Propargylic

position;

couples to

neighbor

and alkyne

.

3 2.30 – 2.40 Triplet (t) ~2.5 1H

Terminal

alkyne

proton.[1]

Shows

long-range

coupling (

) to

propargylic

.
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Technical Note: In the corresponding sulfonyl chloride derivative (

), the methylene adjacent to sulfur shifts significantly downfield to

3.85 ppm due to the stronger electron-withdrawing nature of

compared to

.[1] This difference is a key quality control marker to ensure complete hydrolysis/salt

formation.

C NMR (Carbon) Assignment

Carbon Type
Shift (

, ppm)
Assignment Logic

C1 50.0 – 52.0
Carbon attached to

sulfonate.[1]

C2 70.0 – 72.0

Terminal alkyne

carbon (shielded

relative to internal).[1]

C3 80.0 – 83.0
Internal alkyne carbon

(quaternary).[1]

C4 14.0 – 16.0

Propargylic

methylene; typically

shielded.[1]

Infrared (IR) Spectroscopy
IR analysis is crucial for confirming the presence of the sulfonate headgroup and the integrity of

the alkyne tail.[1]
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Functional Group
Wavenumber (

)
Intensity Description

Stretch 3250 – 3300 Sharp, Medium

Diagnostic for terminal

alkyne.[1] Absence

indicates degradation

or internal alkyne

isomerization.

Stretch 2100 – 2150 Weak

Characteristic triple

bond stretch; often

weak in terminal

alkynes due to dipole

moment.

(Sulfonate) 1170 – 1200 Strong, Broad
Asymmetric sulfonate

stretch.[1]

(Sulfonate) 1040 – 1060 Strong
Symmetric sulfonate

stretch.[1]

Stretch 2900 – 2980 Medium
Aliphatic methylene

stretches.

Quality Control & Impurity Profiling
In a drug development or high-precision electroplating context, purity is paramount.[1] Use the

following markers to validate sample integrity.

Common Impurities & Detection
4-Chloro-1-butyne (Starting Material):

Detection: Look for a triplet at

3.6 - 3.7 ppm (

) in

extraction (insoluble in
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).[1]

Impact: Causes haze in plating baths; potential genotoxin in pharma.

Sodium Sulfite (Excess Reagent):

Detection: Invisible in

H NMR. Detect via redox titration (Iodometry) or Ion Chromatography.[1]

But-3-yn-1-ol (Hydrolysis Byproduct):

Detection: Triplet at

3.7 ppm (

) in

.[1]

Isomerization (Internal Alkyne):

Detection: Loss of the terminal alkyne proton (

2.[1]35) and shift of propargylic protons.[1]

Experimental Protocol: Sample Preparation
To ensure reproducible spectroscopic data, follow this preparation protocol.

Step 1: Solvent Selection

Use Deuterium Oxide (

) (99.9% D) for all standard characterization.[1]

Note: If the sample contains significant organic impurities, perform a biphasic extraction with

and analyze the organic layer separately.[1]

Step 2: Concentration
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Dissolve 10-15 mg of Sodium but-3-yne-1-sulfonate in 0.6 mL of

.

Solution should be clear and colorless. Turbidity indicates inorganic salts (NaCl) saturation or

organic contamination.[1]

Step 3: Acquisition Parameters

Relaxation Delay (D1): Set to

seconds to allow full relaxation of the terminal alkyne proton, ensuring accurate integration.

Scans: 16-32 scans are sufficient for

purity samples.[1]

References
Synthesis & Derivative Characterization:Royal Society of Chemistry (RSC).[1]

"Supplementary Information: Synthesis of but-3-yne-1-sulfonyl chloride." (Provides reference

data for the sulfonyl chloride derivative used to validate the salt shifts).

Commercial Reference:Fujifilm Wako Chemicals. "Sodium but-3-yne-1-sulfonate Product

Data, CAS 936644-38-1."

General Spectroscopic Data:PubChem. "But-3-yne-1-sulfonic acid (Acid Form) - CID

14205330."[1] [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. 2386-54-1|Sodium butane-1-sulfonate|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Technical Characterization Guide: Sodium But-3-yne-1-
sulfonate[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12505331/docs#technical-characterization-guide-
sodium-but-3-yne-1-sulfonate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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